
(9Z)-Canthaxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z)-Canthaxanthin is a carotenoid pigment that is widely used in the food and cosmetic industries due to its antioxidant properties and ability to enhance color. It is a naturally occurring pigment found in various plants, algae, and animals, including crustaceans, fish, and birds.
Wirkmechanismus
(9Z)-Canthaxanthin exerts its beneficial effects through various mechanisms, including scavenging of free radicals, modulation of gene expression, and regulation of signaling pathways. It has been shown to activate various cellular pathways, including the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the enhancement of immune function, protection against oxidative stress, and regulation of lipid metabolism. It has also been shown to have beneficial effects on skin health, including the prevention of UV-induced damage and the enhancement of skin color.
Vorteile Und Einschränkungen Für Laborexperimente
(9Z)-Canthaxanthin has several advantages for lab experiments, including its stability, low toxicity, and easy availability. However, it also has some limitations, including its poor solubility in water and limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on (9Z)-Canthaxanthin, including the investigation of its potential as a therapeutic agent for various diseases, the development of novel synthesis methods, and the exploration of its applications in the food and cosmetic industries. Additionally, further research is needed to elucidate the mechanisms underlying its beneficial effects and to optimize its bioavailability in vivo.
In conclusion, this compound is a promising carotenoid pigment with potential health benefits and applications in various fields. Its antioxidant and immunomodulatory properties make it a promising candidate for the prevention and treatment of various diseases, and further research is needed to fully understand its mechanisms of action and optimize its bioavailability.
Synthesemethoden
(9Z)-Canthaxanthin can be synthesized through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the use of chemical reagents and catalysts to produce the pigment. Microbial fermentation involves the use of microorganisms such as fungi and bacteria to produce the pigment. Extraction from natural sources involves the isolation and purification of the pigment from plant, animal, or algae sources.
Wissenschaftliche Forschungsanwendungen
(9Z)-Canthaxanthin has been extensively studied for its potential health benefits and applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and immunomodulatory properties, which make it a promising candidate for the prevention and treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C40H52O2 |
|---|---|
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
2,4,4-trimethyl-3-[(1E,3Z,5E,7E,9E,11E,13E,15Z,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19-,32-20- |
InChI-Schlüssel |
FDSDTBUPSURDBL-QGLVDCRNSA-N |
Isomerische SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)/C)\C)/C |
SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Synonyme |
(9Z)‐β,β‐Carotene‐4,4’‐dione; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






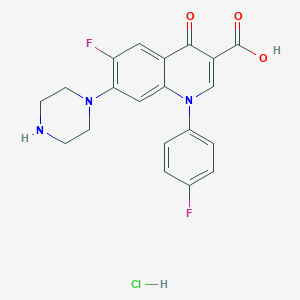
![Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B211903.png)
![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)

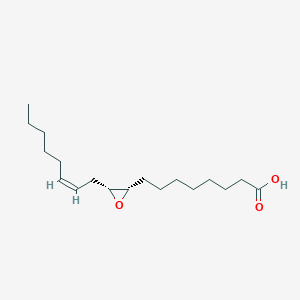
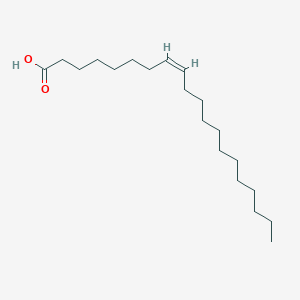
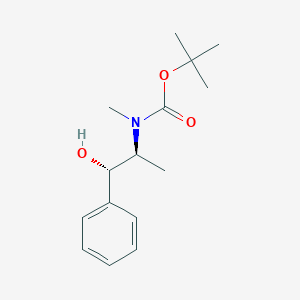
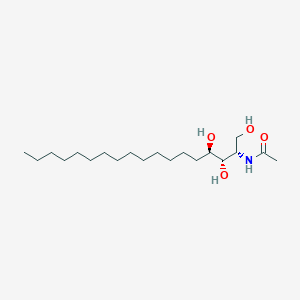
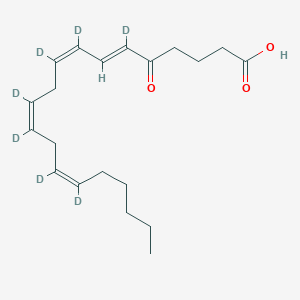
![methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B212059.png)
